What are the chemical properties of Acid Blue 277?
What are the chemical properties of Acid Blue 277?
An In-depth Technical Guide to the Chemical Properties of Acid Blue 277
Authored by: A Senior Application Scientist
Abstract
Acid Blue 277 (C.I. 61203) is a synthetic anthraquinone dye recognized for its vibrant reddish-blue hue and robust performance characteristics. Its application spans various industrial sectors, most notably in the dyeing of protein and polyamide fibers such as wool, silk, and nylon. This technical guide provides a comprehensive examination of the core chemical properties of Acid Blue 277, intended for researchers, scientists, and professionals in drug development and materials science. The document elucidates the dye's molecular structure, physicochemical characteristics, synthesis pathway, analytical methodologies, and key safety considerations, offering field-proven insights into its behavior and application.
Chemical Identity and Molecular Structure
A foundational understanding of a dye's chemical identity is paramount to predicting its behavior, including its affinity for substrates, solubility, and stability. Acid Blue 277 is classified as an anthraquinone dye, a class known for its structural rigidity and good lightfastness.
The key identifiers for Acid Blue 277 are consolidated in the table below.
| Property | Value | Reference(s) |
| C.I. Name | Acid Blue 277, C.I. 61203 | [1][2] |
| CAS Number | 25797-81-3 | [1][2][3][4] |
| Molecular Formula | C₂₄H₂₂N₃NaO₈S₂ | [1][3][4][5] |
| Molecular Weight | 567.57 g/mol | [1][3][4][5] |
| IUPAC Name | sodium;1-amino-4-[3-(2-hydroxyethylsulfamoyl)-4,5-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate | [4][5] |
| Appearance | Dark blue powder | [2] |
The molecular architecture of Acid Blue 277 is centered around a 9,10-dioxoanthracene core. This rigid, planar structure is the chromophore responsible for its color. Key functional groups are strategically positioned on this core:
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Sulfonic Acid Group (-SO₃⁻): The sodium salt of the sulfonic acid group imparts significant water solubility to the molecule, a critical property for its application in aqueous dyeing processes. This anionic group is also the primary site for ionic interaction with positively charged fibers.
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Amino Groups (-NH₂ and -NH-): The primary amino group and the secondary amine bridge act as auxochromes, modifying and intensifying the color of the anthraquinone chromophore.
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Substituted Anilino Group: This bulky side group influences the dye's steric properties and contributes to its overall fastness. The N-(2-hydroxyethyl)sulfamoyl moiety within this group can also participate in hydrogen bonding.
Caption: Chemical structure of Acid Blue 277.
Physicochemical Properties
The functional utility of a dye is dictated by its physicochemical properties. These parameters influence everything from the dye's dissolution in a dye bath to its ultimate fastness on a substrate.
Solubility Profile
Acid Blue 277 is classified as a water-soluble dye, a characteristic endowed by its sodium sulfonate group.[3] However, reported quantitative values for its solubility in water vary, with figures cited at 100 g/L, 70 g/L, and 1.2 g/L (at 20°C).[3][6][7] This variability may stem from differences in experimental conditions (e.g., temperature, pH, purity of the dye sample).
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Causality of Solubility: The dissolution mechanism in water involves the hydration of the sodium cation (Na⁺) and the anionic sulfonate group (-SO₃⁻). The polarity of the N-(2-hydroxyethyl)sulfamoyl group also contributes to its aqueous solubility. The large hydrophobic anthraquinone core, however, limits its solubility compared to smaller dye molecules.
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Influence of pH and Temperature: Like many acid dyes, the solubility of Acid Blue 277 can be influenced by pH.[8] In highly acidic solutions, protonation of the amino groups can occur, potentially altering solubility. As with most dissolution processes, solubility is also temperature-dependent, generally increasing with higher temperatures.
Spectral Properties
The color of Acid Blue 277 arises from its absorption of light in the visible spectrum. The specific wavelengths absorbed are determined by the electronic structure of its conjugated π-system within the anthraquinone chromophore.
Computed Molecular Descriptors
Computational chemistry provides valuable insights into the behavior of molecules.
| Descriptor | Value | Reference(s) |
| LogP (Octanol-Water Partition) | -0.05 | [6] |
| Topological Polar Surface Area | 213 Ų | [4] |
| Hydrogen Bond Donor Count | 4 | [4] |
| Rotatable Bond Count | 7 | [4] |
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Expert Interpretation: The negative LogP value indicates a high degree of hydrophilicity, consistent with its water-soluble nature. The large polar surface area and multiple hydrogen bond donors further confirm its ability to interact with polar solvents like water and with polar functional groups on fibers like wool and nylon. The seven rotatable bonds give the side chains some conformational flexibility.
Synthesis Pathway
Understanding the synthesis of Acid Blue 277 is crucial for quality control and process optimization. The industrial production is a condensation reaction.[1]
Manufacturing Process: The synthesis involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (commonly known as Bromamine acid) with 5-Amino-N-(2-hydroxyethyl)-2,3-dimethylbenzenesulfonamide.[1]
This is a nucleophilic aromatic substitution reaction where the amino group of the benzene sulfonamide derivative displaces the bromine atom on the anthraquinone ring. Modern synthetic approaches often employ a copper catalyst system to enhance reaction efficiency and yield.[11] The use of a monovalent copper complex, for example, can achieve nearly complete conversion of the bromamine acid, minimizing hydrolysis and debromination side reactions.[11] This not only improves the product yield but also significantly reduces the environmental impact by lowering the amount of heavy metals and colored effluent in the wastewater.[11]
Caption: Industrial synthesis workflow for Acid Blue 277.
Analytical Characterization Protocols
Rigorous analytical testing ensures the purity, identity, and concentration of the dye, which is critical for reproducible applications in research and industry.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar molecule like Acid Blue 277, reverse-phase HPLC (where the stationary phase is nonpolar) is the method of choice.
Methodology:
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Sample Preparation: Accurately weigh ~10 mg of Acid Blue 277 powder and dissolve it in 100 mL of a 50:50 (v/v) mixture of methanol and water to create a stock solution. Prepare a working standard of ~10 µg/mL by further dilution.
-
Instrumentation:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λmax (~600 nm).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: Start with 20% B, linearly increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: The purity is assessed by the area percentage of the main peak corresponding to Acid Blue 277 in the chromatogram. Impurities from starting materials or side reactions will appear as separate peaks.
Trustworthiness: This method is self-validating. The retention time provides qualitative identification (when compared to a reference standard), while the peak area provides quantitative data. The DAD detector can also capture the UV-Vis spectrum of the peak, confirming its identity against a spectral library.
Protocol 2: Spectroscopic Quantification by UV-Vis Spectroscopy
Principle: The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This allows for precise quantification.
Methodology:
-
Preparation of Standards: Prepare a series of standard solutions of Acid Blue 277 in deionized water with known concentrations (e.g., 1, 2, 5, 10, 15 mg/L).
-
Determine λmax: Scan a mid-range standard solution (e.g., 10 mg/L) across the UV-Vis spectrum (typically 300-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax using a spectrophotometer with a 1 cm cuvette. Plot absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the unknown sample (diluted to fall within the calibration range) at λmax.
-
Concentration Calculation: Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.
Caption: Standard analytical workflows for Acid Blue 277.
Applications and Functional Insights
The chemical properties of Acid Blue 277 directly translate to its industrial applications.
-
Textile Dyeing: Its primary application is in dyeing protein fibers (wool, silk) and synthetic polyamides (nylon).[4][12] The dyeing mechanism is based on an ionic bond formed between the anionic sulfonate (-SO₃⁻) groups of the dye and the protonated amino groups (-NH₃⁺) of the fibers under acidic conditions. This strong interaction results in good wash fastness.[12]
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Other Substrates: It is also used for coloring paper and leather.[3][4][12]
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Fluorescent Tracer: An interesting application is its use as a marker for sea targets and for tracing groundwater, suggesting it possesses fluorescent properties that aid in aerial or remote detection.[3]
Safety and Environmental Considerations
A comprehensive understanding of a chemical includes its potential hazards and environmental footprint.
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Health and Safety: Acid Blue 277 is classified as an irritant. It can cause skin irritation and serious eye irritation.[13] Inhalation of the powder may lead to respiratory tract irritation, and it may trigger asthmatic responses in sensitized individuals.[14][15] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and use in a well-ventilated area, is required when handling the solid dye.[13][15]
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Environmental Impact: As with many synthetic dyes, the release of Acid Blue 277 into waterways is a significant environmental concern. It is a common contaminant in aquatic environments.[4] Studies have indicated that it can be toxic to aquatic organisms and may exhibit genotoxicity and cytotoxicity.[4] Its persistence in the environment necessitates effective wastewater treatment methods, and research has explored its removal via adsorption onto materials like chitosan composites.[4]
Conclusion
Acid Blue 277 is a commercially significant anthraquinone dye whose chemical properties are well-suited for its primary applications. Its water solubility, derived from its sulfonate group, allows for straightforward application in aqueous dyeing, while its rigid molecular structure provides good fastness properties. The key to its function lies in the ionic interaction between the anionic dye and cationic fibers. While effective, its use demands careful handling due to its irritant nature and a responsible approach to wastewater management to mitigate its environmental impact. The analytical protocols outlined herein provide a robust framework for ensuring its quality and enabling further research into its applications and environmental fate.
References
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World dye variety. (2012, June 13). Acid Blue 277. Retrieved from [Link]
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Emperor Chem. Acid Blue 277 - Acid Blue E4R - Acid Blue S-4R. Retrieved from [Link]
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COLOR BLOOM. China Acid Blue 277 Manufacturers, Suppliers, Factory. Retrieved from [Link]
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PubChem. 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Top Peak identities: a C. I. Acid Blue 239, b C.I. Acid Blue 277, c C.I. Acid Blue 45. Retrieved from [Link]
- Google Patents. (2015). CN104312193A - Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid.
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Greenbook.net. (2004, April 7). Helena Chemical Company - Material Safety Data Sheet - SPRAY INDICATOR. Retrieved from [Link]
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Saujanya Exports. CERTIFICATE OF ANALYSIS OF ACID BLUE 277. Retrieved from [Link]
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Qingdao Sanhuan Colorchem CO.,LTD. MSDS ACID BLUE 7. Retrieved from [Link]
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ResearchGate. (n.d.). UV-VIS absorption spectrum of acid blue 3 dye in water. Retrieved from [Link]
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Hangzhou Tianya Industry Co., Ltd. (2025, February 13). Acid Blue 225 Solubility Detailed Explanation. Retrieved from [Link]
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Wikipedia. (n.d.). Acid Blue 25. Retrieved from [Link]
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Wikipedia. (n.d.). Anthocyanin. Retrieved from [Link] wiki/Anthocyanin )
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